molecular formula C17H14N6O3 B157272 (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate CAS No. 131402-52-3

(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate

Cat. No. B157272
M. Wt: 350.3 g/mol
InChI Key: PXOBECGMJWUUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been of interest to researchers due to its potential applications in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of these enzymes could potentially lead to anti-inflammatory effects.

Biochemical And Physiological Effects

(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has been shown to have potential anti-inflammatory and antioxidant properties. It has also been shown to have inhibitory effects on certain enzymes, including COX-2 and LOX. Additionally, this compound has been shown to have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate in lab experiments is its potential inhibitory effects on certain enzymes, which could make it a useful tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate. One potential direction is to further investigate its potential anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases. Another potential direction is to study its potential neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be done to investigate its potential inhibitory effects on other enzymes, and its potential use in drug discovery.

Synthesis Methods

The synthesis of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 3-(bromomethyl)benzoic acid with 1H-imidazole to form 3-[(1H-imidazol-1-yl)methyl]benzoic acid. The second step involves the reaction of the resulting acid with (4-aminophenyl)hydrazine to form (4-aminophenyl)(3-[(1H-imidazol-1-yl)methyl]benzoyl)hydrazine. The final step involves the reaction of the resulting hydrazine with ethyl chloroformate to form the desired compound.

Scientific Research Applications

(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug discovery. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.

properties

CAS RN

131402-52-3

Product Name

(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(imidazol-1-ylmethyl)benzoate

InChI

InChI=1S/C17H14N6O3/c24-16-14-7-21-23(15(14)19-9-20-16)11-26-17(25)13-3-1-2-12(6-13)8-22-5-4-18-10-22/h1-7,9-10H,8,11H2,(H,19,20,24)

InChI Key

PXOBECGMJWUUOS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4

SMILES

C1=CC(=CC(=C1)C(=O)OCN2C3=C(C=N2)C(=O)NC=N3)CN4C=CN=C4

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4

Origin of Product

United States

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